molecular formula C10H12ClNO3S B3170591 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride CAS No. 944888-59-9

4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride

Cat. No. B3170591
CAS RN: 944888-59-9
M. Wt: 261.73 g/mol
InChI Key: JCGWGASSFUXCBT-UHFFFAOYSA-N
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Description

The compound “{[2-(methylcarbamoyl)ethyl]carbamoyl}formic acid” has a similar structure . It has a molecular weight of 174.16 and is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for “4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride” are not available, related compounds such as “{[2-(methylcarbamoyl)ethyl]carbamoyl}formic acid” can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures .


Molecular Structure Analysis

The compound “{[2-(methylcarbamoyl)ethyl]carbamoyl}formic acid” has a planar molecular structure . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .


Physical And Chemical Properties Analysis

The compound “{[2-(methylcarbamoyl)ethyl]carbamoyl}formic acid” is a powder at room temperature . More specific physical and chemical properties for “this compound” are not available.

Scientific Research Applications

1. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance

  • Overview : Benzalkonium chlorides (BACs) are chemicals with broad-spectrum antimicrobial properties. This review discusses their applications, regulatory status, and the emergence of microbial resistance due to their widespread use.
  • Relevance : While not directly related to the queried compound, this study provides insight into the broader implications of using chemicals with antimicrobial properties in various applications.
  • Source : Pereira & Tagkopoulos, 2019
  • Overview : This report explores alternatives to methylene chloride for use in nonvolatile residue (NVR) testing and paint removal, focusing on the environmental and health impacts of using such solvents.
  • Relevance : Demonstrates the scientific community's interest in finding safer, less toxic alternatives for industrial and research applications, which could be relevant to the synthesis or use of the queried compound.
  • Source : Luey, Coleman, & Ternet, 2000
  • Overview : Reviews progress in electrochemical technology using room-temperature ionic liquids for applications in electroplating and energy storage.
  • Relevance : Although not specific to "4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride," this review touches upon the use of advanced materials in electrochemical applications, which might intersect with research on similar compounds.
  • Source : Tsuda, Stafford, & Hussey, 2017

Safety and Hazards

The safety information for “{[2-(methylcarbamoyl)ethyl]carbamoyl}formic acid” indicates that it has a GHS07 pictogram with the signal word “Warning”. Hazard statements include H315, H319, and H335 .

properties

IUPAC Name

4-[3-(methylamino)-3-oxopropyl]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-12-10(13)7-4-8-2-5-9(6-3-8)16(11,14)15/h2-3,5-6H,4,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGWGASSFUXCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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